molecular formula C13H17NO2 B7623993 N-(2-cyclopentyloxyphenyl)acetamide

N-(2-cyclopentyloxyphenyl)acetamide

Cat. No.: B7623993
M. Wt: 219.28 g/mol
InChI Key: XDSUGCMSAPVQGR-UHFFFAOYSA-N
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Description

N-(2-cyclopentyloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyloxyphenyl)acetamide typically involves the reaction of 2-cyclopentyloxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyloxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-cyclopentyloxyphenyl)amine.

    Substitution: this compound derivatives with various substituents on the phenyl ring.

Scientific Research Applications

N-(2-cyclopentyloxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyloxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence inflammatory and pain pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopentyloxyphenyl)methylacetamide
  • N-(2-cyclopentyloxyphenyl)ethylacetamide
  • N-(2-cyclopentyloxyphenyl)propionamide

Uniqueness

N-(2-cyclopentyloxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyloxy group enhances its lipophilicity and may influence its interaction with biological membranes and targets.

Properties

IUPAC Name

N-(2-cyclopentyloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-12-8-4-5-9-13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSUGCMSAPVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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